2,4,5-trifluoro-3-methoxyaniline hydrochloride
Description
2,4,5-trifluoro-3-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H7ClF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups
Properties
CAS No. |
2648965-59-5 |
|---|---|
Molecular Formula |
C7H7ClF3NO |
Molecular Weight |
213.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxyaniline hydrochloride typically involves the introduction of fluorine atoms and a methoxy group onto an aniline derivative. One common method is through the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2,4,5-trifluoroaniline is reacted with methanol in the presence of a catalyst under controlled conditions. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trifluoro-3-methoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-trifluoro-3-methoxyaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-trifluoro-3-methoxyaniline hydrochloride depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, potentially leading to more effective therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trifluoroaniline: Lacks the methoxy group, making it less versatile in certain reactions.
3-methoxyaniline: Does not contain fluorine atoms, resulting in different chemical properties and reactivity.
2,4-difluoro-3-methoxyaniline: Similar but with one less fluorine atom, affecting its overall reactivity and applications.
Uniqueness
2,4,5-trifluoro-3-methoxyaniline hydrochloride is unique due to the combination of fluorine and methoxy groups, which impart distinct electronic and steric properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
